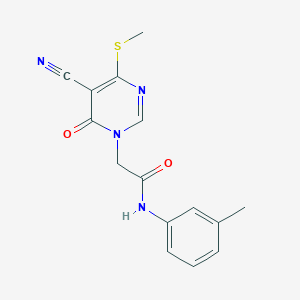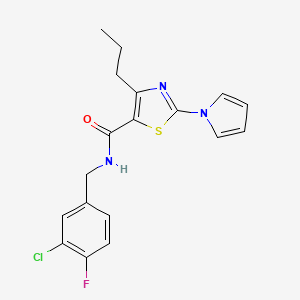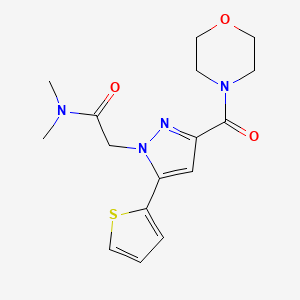
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(m-tolyl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
A study by Hossan et al. (2012) explored the synthesis of pyrimidinones and their derivatives for antimicrobial applications. The compounds displayed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidinone derivatives. For instance, Su et al. (1986) synthesized analogues of aminopterin and folic acid, showing significant in vitro and in vivo anticancer activity. Similarly, Gangjee et al. (2008) created dual inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating potent dual inhibitory activities against cancer cell lines.
Anti-inflammatory Activity
Research by Amr et al. (2007) and Abdulla (2008) focused on synthesizing pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. Their studies demonstrated that many of these compounds have good anti-inflammatory activity.
Crystal Structure Analysis
Studies like those by Subasri et al. (2016) and Subasri et al. (2017) have investigated the crystal structures of pyrimidin-2-yl)sulfanyl]acetamides. These studies provide insights into the molecular conformation and intramolecular hydrogen bonding in these compounds.
Insecticidal Properties
The potential of these compounds as insecticidal agents has been explored by Fadda et al. (2017), indicating their effectiveness against certain pests like Spodoptera littoralis.
Biological Evaluation and Computational Calculations
In a study by Fahim and Abu-El Magd (2021), the biological evaluation and computational calculations of related compounds were performed, showcasing the application of these compounds in enhancing molecular imprinted polymer performance.
Potential Antiasthma Agents
Research by Medwid et al. (1990) focused on the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, highlighting their activity as mediator release inhibitors.
Mechanism of Action
Target of Action
The primary target of this compound, also known as CPBMF65, is human uridine phosphorylase-1 (hUP1) . hUP1 is an enzyme that controls the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
CPBMF65 acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it increases the intracellular levels of Urd .
Biochemical Pathways
The inhibition of hUP1 by CPBMF65 affects the pyrimidine metabolism pathway , specifically the process of RNA synthesis. Urd, whose concentration is controlled by hUP1, is a key component in this pathway .
Pharmacokinetics
Its ability to increase intracellular urd levels suggests that it is able to penetrate cell membranes and exert its effects intracellularly .
Result of Action
The action of CPBMF65 leads to a decrease in the proliferation of HepG2 cells, a human liver cancer cell line . This is primarily achieved through cell cycle arrest and senescence , which are processes that halt cell division and growth .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions The nature of these interactions is complex and depends on various factors, including the physiological conditions and the presence of other molecules .
Cellular Effects
Preliminary studies suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the design and interpretation of experimental studies.
Dosage Effects in Animal Models
The effects of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide can vary with different dosages in animal models . Studies are needed to determine the optimal dosage for achieving desired effects, as well as to identify any threshold effects or toxic or adverse effects at high doses.
Metabolic Pathways
This compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide within cells and tissues are complex processes that depend on various factors, including the compound’s physicochemical properties and the presence of specific transporters or binding proteins .
Subcellular Localization
This compound may be directed to specific compartments or organelles within the cell based on various factors, including targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-4-3-5-11(6-10)18-13(20)8-19-9-17-14(22-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSYTOXCAYCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439048.png)

![2-[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]ethanol;dihydrochloride](/img/structure/B2439051.png)


![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)
![N-(2-chlorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2439057.png)
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2439059.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)
![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
